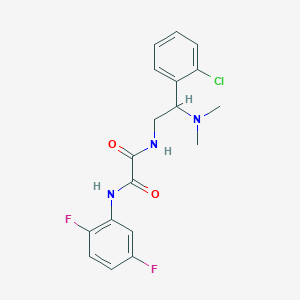
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural. This compound is also known as DDAO, and it is a fluorescent dye that is used in biological imaging and detection.
Applications De Recherche Scientifique
GPR14/Urotensin-II Receptor Agonist
A cell-based screen identified a compound structurally related to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide as a nonpeptidic agonist of the urotensin-II receptor. This agonist, known as AC-7954, showed significant selectivity and efficacy at the human UII receptor. The enantiopure forms of the compound revealed that its activity predominantly comes from the (+)-enantiomer. This discovery suggests potential pharmacological and research applications, particularly as a drug lead (Croston et al., 2002).
Alzheimer's Disease Diagnostic Tool
In research related to Alzheimer's disease, a derivative of a compound structurally similar to this compound, namely [18F]FDDNP, was used in positron emission tomography (PET) scans. This compound helped in localizing and quantifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, offering a noninvasive technique to monitor the progression of these neuropathological features (Shoghi-Jadid et al., 2002).
Polymer Chemistry Applications
A study in polymer chemistry utilized a compound related to this compound for surface-initiated nitroxide-mediated radical polymerization (NMRP). This process involved grafting 2-(dimethylamino)ethyl acrylate (DMAEA) from microspheres, leading to the development of functional polymers with potential applications in various industries (Bian & Cunningham, 2006).
Fluorescent Labeling
Another application in biochemical research involved the activation of carboxyfluorescein, a compound structurally akin to this compound. This activation was achieved using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, leading to the production of succinimidyl and pentafluorophenyl esters. These esters are crucial for fluorescent labeling in biological studies, facilitating the visualization of cellular and molecular processes (Adamczyk et al., 1997).
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3O2/c1-24(2)16(12-5-3-4-6-13(12)19)10-22-17(25)18(26)23-15-9-11(20)7-8-14(15)21/h3-9,16H,10H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWRDJUCUUSSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2693511.png)
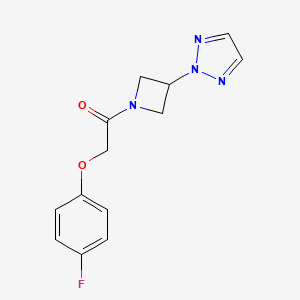


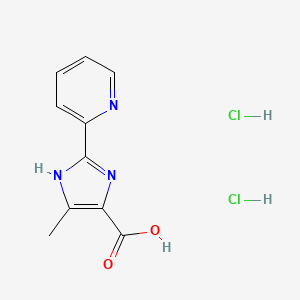
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
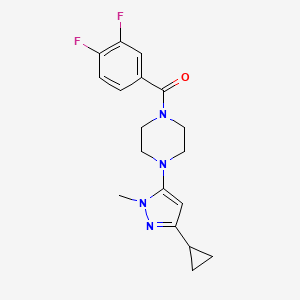
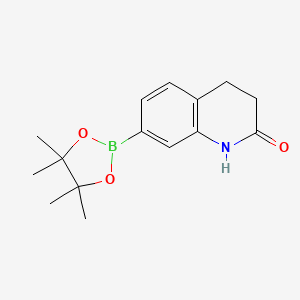
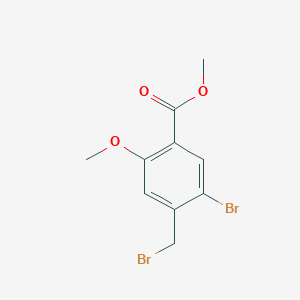

![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)

![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)